molecular formula C2H2N4O3 B1296532 4-Nitro-1,2,5-oxadiazol-3-amine CAS No. 66328-69-6

4-Nitro-1,2,5-oxadiazol-3-amine

Cat. No. B1296532
CAS RN: 66328-69-6
M. Wt: 130.06 g/mol
InChI Key: HAFURWXQHTZNTN-UHFFFAOYSA-N
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Description

4-Nitro-1,2,5-oxadiazol-3-amine is a compound that belongs to the family of energetic ionic salts containing a 1,2,4-oxadiazole ring . It is structurally similar to other heterocyclic energetic compounds .


Synthesis Analysis

The synthesis of 4-Nitro-1,2,5-oxadiazol-3-amine can be achieved in two steps from diaminofurazan . The first method involves allowing 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) to react with gaseous ammonia in toluene . The second method involves the partial oxidation of 3,4-bis (4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction . From the X-ray structure, a bifurcated intramolecular H bond between O(2)-H(2)-N(4) was observed .


Chemical Reactions Analysis

The chemical reactions of 4-Nitro-1,2,5-oxadiazol-3-amine involve the reaction of 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene . This reaction yields a light yellow solid .


Physical And Chemical Properties Analysis

The relatively high density (1.782 g/mL) together with a low melting point (100 °C) makes 4-Nitro-1,2,5-oxadiazol-3-amine very attractive as a secondary explosive, oxidizer, and melt-castable explosive .

Scientific Research Applications

Summary of the Application

The compound “4-Nitro-1,2,5-oxadiazol-3-amine” is structurally similar to another heterocyclic energetic compound, 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF). It has been considered as a potential secondary explosive, oxidizer, and melt-castable explosive .

Methods of Application or Experimental Procedures

The compound was synthesized by two methods :

Results or Outcomes

The relatively high density (1.782 g/mL) together with a low melting point (100 °C) makes this compound very attractive as a secondary explosive, oxidizer, and melt-castable explosive . It may serve as an alternative to BNFF in some weapon applications .

Medicinal Applications

Summary of the Application

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Results or Outcomes

The results or outcomes would also depend on the specific medicinal application. In general, oxadiazoles have shown promising results in various fields of medicine .

High Energy Molecules

Summary of the Application

Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, can be utilized as high energy molecules or energetic materials . They have a high positive enthalpy of formation and high density .

Methods of Application or Experimental Procedures

These compounds can be synthesized and used in the creation of high-energy and explosive materials .

Anti-Infective Agents

Summary of the Application

Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Results or Outcomes

The results or outcomes would also depend on the specific anti-infective application. In general, oxadiazoles have shown promising results in various fields of medicine .

Material Science

Summary of the Application

Oxadiazoles, including “4-Nitro-1,2,5-oxadiazol-3-amine”, can be utilized in different fields such as material science . They can be used as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Methods of Application or Experimental Procedures

These compounds can be synthesized and used in the creation of high-energy and explosive materials .

Future Directions

4-Nitro-1,2,5-oxadiazol-3-amine may serve as an alternative to BNFF in some weapon applications . Future research could focus on the development of novel new chemical entities and approaches targeting HIF-1 pathway .

properties

IUPAC Name

4-nitro-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O3/c3-1-2(6(7)8)5-9-4-1/h(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFURWXQHTZNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337502
Record name 4-Nitro-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1,2,5-oxadiazol-3-amine

CAS RN

66328-69-6
Record name 4-Nitro-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
G Wang, T Lu, G Fan, C Li, H Yin… - Chemistry–An Asian …, 2018 - Wiley Online Library
Abstract Treatment of heterocyclic amines featuring fused rings of [1,2,4]triazolo[4,3‐b][1,2,4,5]tetrazine with fuming HNO 3 /P 2 O 5 leads to six fully characterized explosives through …
Number of citations: 22 onlinelibrary.wiley.com
NA Troitskaya-Markova, OG Vlasova… - Mendeleev …, 2017 - Elsevier
The novel heterocyclic system, bis[1,2,5]oxadiazolo[3,4-c:3’,4’-e]pyridazine 4,5-dioxide, was obtained along with other products in the course of oxidation of 3,3’-bi-1,2,5-oxadiazole-4,4’-…
Number of citations: 10 www.sciencedirect.com
C Bian, K Wang, L Liang, M Zhang… - European Journal of …, 2014 - Wiley Online Library
Energetic salts based on bis‐heterocycle‐substituted 1,2,3‐triazole (HTANFT) were synthesized and characterized by 1 H and 13 C NMR spectroscopy, infrared spectroscopy, and …
W Wei, C Champion, SJ Barigye, Z Liu… - Journal of Chemical …, 2020 - ACS Publications
Over the past few decades, virtual high-throughput screening (vHTS) and molecular dynamics simulations have become effective and widely used tools in the initial stages of drug …
Number of citations: 6 pubs.acs.org
W Wei - 2021 - escholarship.mcgill.ca
The field of computational chemistry has grown rapidly and is becoming increasingly more sophisticated and accurate over the past few years and decades. Owing to its …
Number of citations: 0 escholarship.mcgill.ca
RE Gottemoeller - exportcompliancesolutions.com
As part of the President’s Export Control Reform (ECR) effort, the Department of State is amending the International Traffic in Arms Regulations (ITAR) to revise five more US Munitions …

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